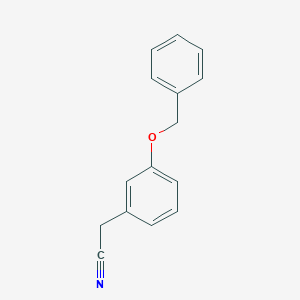
3-Benzyloxyphenylacetonitrile
概要
説明
3-Benzyloxyphenylacetonitrile is a chemical compound with the molecular formula C15H13NO and a molecular weight of 223.28 . It appears as a white to light yellow powder or crystal .
Molecular Structure Analysis
The molecular structure of 3-Benzyloxyphenylacetonitrile consists of 15 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . Unfortunately, the specific details about the molecular structure such as bond lengths, bond angles, and conformation are not provided in the searched resources.Physical And Chemical Properties Analysis
3-Benzyloxyphenylacetonitrile is a solid at 20 degrees Celsius . It has a melting point range of 47.0 to 51.0 degrees Celsius and a boiling point of 175 degrees Celsius at 1 mmHg .科学的研究の応用
Photocatalytic Degradation of Endocrine-Disrupting Chemicals
3-Benzyloxyphenylacetonitrile is related to benzophenone-3 (BP3), a UV filter with endocrine-disrupting effects. Research by Zúñiga-Benítez, Aristizábal-Ciro, and Peñuela (2016) explored the photocatalytic degradation of BP3 using titanium dioxide particles, considering variables like pH, catalyst and pollutant concentrations. This study suggests the potential use of similar compounds in removing pollutants from water through photocatalysis (Zúñiga-Benítez, Aristizábal-Ciro, & Peñuela, 2016).
Electrochemical Synthesis
3-Benzyloxyphenylacetonitrile, akin to benzophenone, can be synthesized electrochemically. Batanero et al. (2003) demonstrated the electrochemical cyanomethylation of benzophenone in acetonitrile, yielding 3-phenylcinnamonitrile. This process uses the radical-anion of benzophenone as a base to form cyanomethylated products (Batanero, Sánchez-Sánchez, Montiel, Aldaz, & Barba, 2003).
Benzylic Oxidation with Chromium(VI) Oxide
Research by Yamazaki (1999) found that CrO3 is an efficient catalyst for benzylic oxidation in acetonitrile, applicable to compounds like 3-Benzyloxyphenylacetonitrile. This reaction converts substituted toluenes to corresponding benzoic acids and ketones (Yamazaki, 1999).
Electrochemical Behavior Study
Studying compounds related to 3-Benzyloxyphenylacetonitrile, Wang, Huang, and Liu (2004) examined the electrochemical behavior of epinephrine at a modified electrode. They observed varied redox peaks depending on pH, indicating potential applications in electrochemical analysis and synthesis (Wang, Huang, & Liu, 2004).
Mild Steel Corrosion Inhibition
Chafiq et al. (2020) studied compounds structurally similar to 3-Benzyloxyphenylacetonitrile for mild steel corrosion inhibition in acidic solutions. Their research implies the potential of related compounds in industrial applications to prevent corrosion (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).
Anti-Cancer Activity
Madadi et al. (2016) synthesized and evaluated analogs of 2- and 3-phenylacetonitriles, related to 3-Benzyloxyphenylacetonitrile, for anti-cancer activities. They found potent anti-cancer activity in these analogs, highlighting the potential of 3-Benzyloxyphenylacetonitrile derivatives in cancer treatment (Madadi, Ketkar, Penthala, Bostian, Eoff, & Crooks, 2016).
HPLC Method for Sunscreen Determination
Kedor‐Hackmann et al. (2006) developed a high-performance liquid chromatographic method for determining sunscreens, including benzophenone-3, related to 3-Benzyloxyphenylacetonitrile. This indicates potential analytical applications for related compounds (Kedor‐Hackmann, De Lourdes Pérez González, Singh, & Santoro, 2006).
Inhibition of Hydrocarbon-Induced Neoplasia
Wattenberg and Loub (1978) studied the effects of indole-3-acetonitrile on hydrocarbon-induced neoplasia, indicating the potential of structurally similar compounds in cancer prevention research (Wattenberg & Loub, 1978).
Safety And Hazards
3-Benzyloxyphenylacetonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
特性
IUPAC Name |
2-(3-phenylmethoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c16-10-9-13-7-4-8-15(11-13)17-12-14-5-2-1-3-6-14/h1-8,11H,9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZFVIPFANUBDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334156 | |
| Record name | 3-Benzyloxyphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyloxyphenylacetonitrile | |
CAS RN |
20967-96-8 | |
| Record name | 3-(Phenylmethoxy)benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20967-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Benzyloxyphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

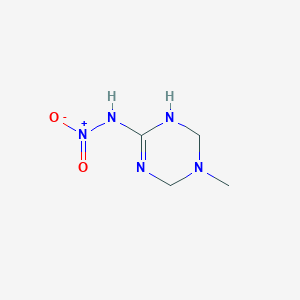
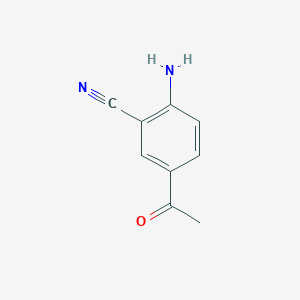
![1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone](/img/structure/B139714.png)
![1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone](/img/structure/B139715.png)
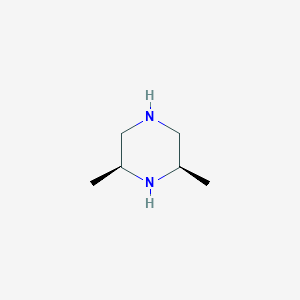
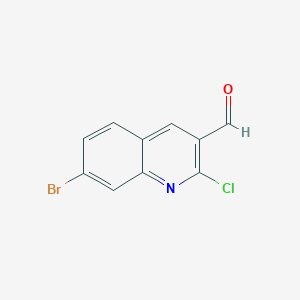
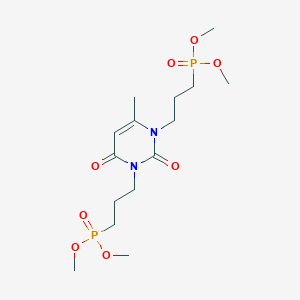
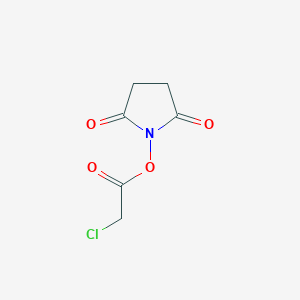
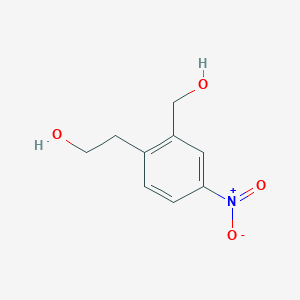
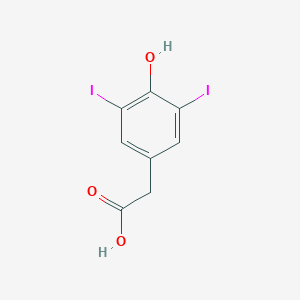
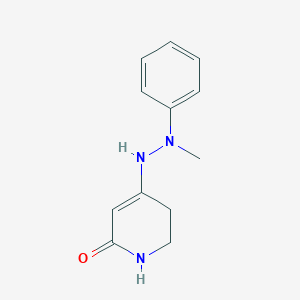
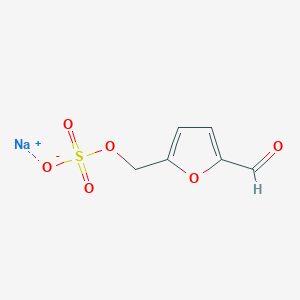
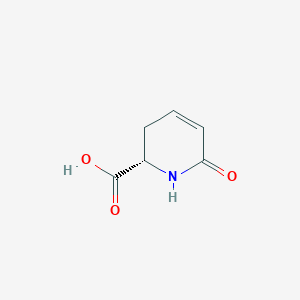
![Ethyl [4-(Benzyloxy)phenoxy]acetate](/img/structure/B139750.png)